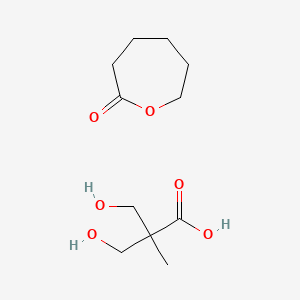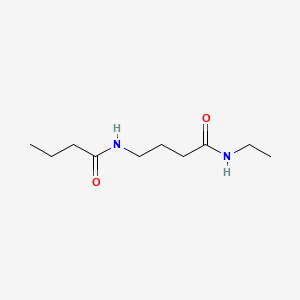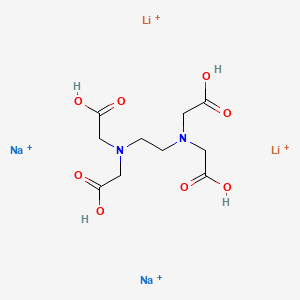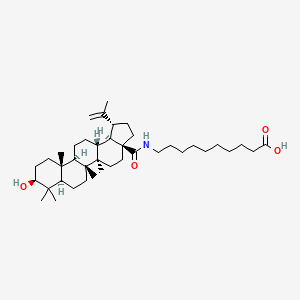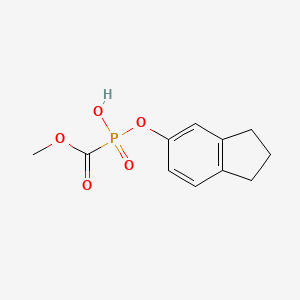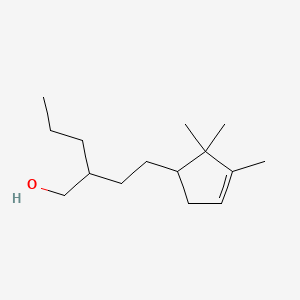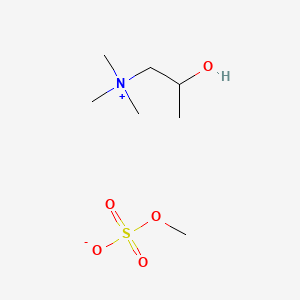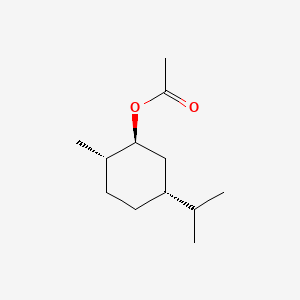
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-: is an industrial solvent known for its high solvent power and eco-friendly properties. It is commonly used in paints, inks, and cleaners as a safer alternative to harsher solvents like NMP or methylene chloride. The compound has a molecular formula of C7H16O4 and a molecular weight of 164.2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- involves the reaction between alcohols and aldehydes . The process is optimized for large-scale production, ensuring consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is widely used as a solvent in various chemical reactions due to its high solvency and low toxicity. It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used as a solvent for extracting and purifying biomolecules. Its eco-friendly nature makes it suitable for applications where minimizing environmental impact is crucial.
Medicine: The compound’s low toxicity and high solvency make it an ideal solvent for pharmaceutical formulations. It is used in the preparation of drug solutions and suspensions.
Industry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is extensively used in the production of paints, inks, and cleaners. Its ability to dissolve a wide range of substances makes it valuable in various industrial processes.
Wirkmechanismus
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- exerts its effects involves its interaction with molecular targets through solvation. The compound’s high solvency allows it to dissolve various substances, facilitating chemical reactions and processes. The specific pathways and molecular targets depend on the application and the substances involved.
Vergleich Mit ähnlichen Verbindungen
- 1-methoxy-2-(2-methoxyethoxymethoxy)ethane
- 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-
Comparison: Compared to similar compounds, 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- stands out due to its eco-friendly properties and high solvent power . While other compounds may offer similar solvency, they often come with higher toxicity or environmental impact. This makes 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- a preferred choice in applications where safety and environmental considerations are paramount.
Eigenschaften
CAS-Nummer |
71808-59-8 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,1-bis(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C10H22O4/c1-9(2)10(13-7-5-11-3)14-8-6-12-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
UUDNWMYGHGPMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




